molecular formula C10H14N2O7 B1210401 5-Hydroxymethyluridine CAS No. 30414-00-7

5-Hydroxymethyluridine

Cat. No. B1210401
CAS RN: 30414-00-7
M. Wt: 274.23 g/mol
InChI Key: VQAJJNQKTRZJIQ-JXOAFFINSA-N
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Description

5-Hydroxymethyluridine (5hmU) is a thymine modification found in the genomes of various organisms . The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans . It is present at unusually high levels in dinoflagellate chromosomal DNA .


Synthesis Analysis

The synthesis of 5-Hydroxymethyluridine involves the use of 5-Hydroxymethyluridine DNA Kinase (5-HMUDK) which transfers the gamma phosphate from ATP to the hydroxymethyl moiety of 5-Hydroxymethyluridine in polymeric DNA . The syntheses of 5-hydroxymethyl-uridine [5hm(rU)] and -cytidine [5hm(rC)] phosphoramidites and their incorporation into RNA by solid-phase synthesis have been reported .


Molecular Structure Analysis

5-Hydroxymethyluridine belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside monophosphates. These are pyrimidine nucleotides with a monophosphate group linked to the ribose moiety .


Chemical Reactions Analysis

The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans .

Scientific Research Applications

Radiation Damage Assessment

5-Hydroxymethyluridine (5-HMUR) is a notable product of ionizing radiation damage in DNA, specifically a radiation product of thymidine. Lewis, Muhleman, and Ward (1978) developed a serologic assay for 5-HMUR, demonstrating its potential as a biomarker for DNA damage due to radiation. This assay can detect 5-HMUR in the presence of thymidine, offering a method to estimate radiation-induced DNA damage (Lewis, Muhleman, & Ward, 1978).

Biological Activity and Synthesis

5-Hydroxymethylpyrimidines, including 5-Hydroxymethyluridine, have garnered interest due to their biological activity. Ulbricht (1965) discussed various synthesis methods of hydroxymethylpyrimidines and their significance in biochemistry. The presence of 5-Hydroxymethyluridine in specific Bacillus subtilis phages' DNA and its various synthetic methods highlight its importance in molecular biology and genetics (Ulbricht, 1965).

Epigenetic Mark and DNA Repair

Olinski, Starczak, and Gackowski (2016) explored 5-Hydroxymethyluracil as an epigenetic mark and its role in DNA repair. This review detailed the formation of 5-Hydroxymethyluracil in DNA and its removal, suggesting its possible role as an epigenetic mark while also being a product of reactive oxygen species-induced reactions. The intricate balance between its regulatory and erroneous roles in the genome signifies its importance in genetic and epigenetic studies (Olinski, Starczak, & Gackowski, 2016).

Alzheimer's Disease Research

Chouliaras et al. (2013) investigated the epigenetic dysregulation in Alzheimer's disease (AD), focusing on DNA methylation and hydroxymethylation. Their study found consistent decreases in 5-hydroxymethylcytosine in the hippocampus of AD patients, implying a potential link between epigenetic alterations and AD pathology. This opens avenues for further research into the role of 5-hydroxymethylcytosine and by extension, 5-Hydroxymethyluridine, in neurodegenerative diseases (Chouliaras et al., 2013).

Cancer Research and Diagnosis

Jin et al. (2011) highlighted the significance of 5-Hydroxymethylcytosine in cancer research. Their study showed that levels of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) were substantially depleted in various human cancers compared to normal tissue. This depletion in cancer tissues adds another layer to the complex epigenome of cancers and suggests that lack of 5-hydroxymethylcytosine could serve as a useful biomarker for cancer diagnosis (Jin et al., 2011).

Safety And Hazards

According to the Safety Data Sheet for 5-Hydroxymethyluridine DNA Kinase (5-HMUDK), this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions of research on 5-Hydroxymethyluridine could involve further exploration of its biological roles, as the functions of 5hmU have not yet been fully explored . Determining its genomic location will highly assist in elucidating its functions .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAJJNQKTRZJIQ-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952752
Record name 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyluridine

CAS RN

30414-00-7
Record name 5-Hydroxymethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
255
Citations
C Riml, R Micura - Synthesis, 2016 - thieme-connect.com
… The present work aims at generating synthetic RNA probes that contain 5-hydroxymethyluridine [5hm(rU)] and/or 5-hydroxymethylcytidine [5hm(rC)] modifications. Synthetic access to …
Number of citations: 9 www.thieme-connect.com
R Olinski, M Starczak, D Gackowski - Mutation Research/Reviews in …, 2016 - Elsevier
… by 5-hydroxymethyluridine accumulation in mature rRNA, which suggests that 5-hydroxymethyluridine … Therefore, it was proposed that in absence of SMUG1, 5-hydroxymethyluridine-…
Number of citations: 75 www.sciencedirect.com
AA Tanpure, S Balasubramanian - ChemBioChem, 2017 - Wiley Online Library
… Micura reported the synthesis and incorporation of a hm 5 C monomer into RNA ONs; their route provides this monomer in a 3 % overall yield in eight steps from 5-hydroxymethyluridine …
T Kogaki, H Hase, M Tanimoto, A Tashiro… - Journal of Biological …, 2023 - ASBMB
… However, no 5-carboxyluridine or 5-hydroxymethyluridine residues have been identified. Secondly, the exact location of the tRNA uridine modifications regulated by ALKBH4 has not …
Number of citations: 6 www.jbc.org
T Wada, T Shimazaki, S Nakagawa… - Nucleic acids …, 2002 - academic.oup.com
… These taurine-containing uridine derivatives were synthesized in the good yields by the reaction of the corresponding 5-hydroxymethyluridine derivatives with taurine under basic …
Number of citations: 9 academic.oup.com
QY Cheng, J Xiong, CJ Ma, Y Dai, JH Ding, FL Liu… - Chemical …, 2020 - pubs.rsc.org
… (t 6 A), 1-methylguanosine (m 1 G), N 2 -methylguanosine (m 2 G), pseudouridine (Ψ), 5-methyluridine (m 5 U), 1-methylpseudouridine (m 1 Ψ), 5-hydroxymethyluridine (hm 5 U), 5-…
Number of citations: 44 pubs.rsc.org
R Chung, KS Anderson - Tetrahedron letters, 2006 - Elsevier
… In contrast to d4T, 2′,3′-didehydro-2′,3′-dideoxy-5-hydroxymethyluridine possesses a pendant hydroxyl moiety off of the 5-methyl substituent on the pyrimidine base …
Number of citations: 8 www.sciencedirect.com
TLV Ulbricht - Progress in Nucleic Acid Research and Molecular …, 1965 - Elsevier
… However, whereas thymine is oxidized to HMU (and other products) by liver (127) and Neurospora (128, 129), HMU itself is metabolized to 5-hydroxymethyluridine and uracil 5-…
Number of citations: 11 www.sciencedirect.com
R Borowski, A Dziergowska, E Sochacka… - RSC …, 2019 - pubs.rsc.org
… In the present research, we used our earlier reported method, based on selective oxidation of the appropriately protected 5-hydroxymethyluridine with activated MnO 2 , 18 to prepare a …
Number of citations: 2 pubs.rsc.org
U Pugazhenthi, LTJ Delbaere, SVP Kumar… - … Section C: Crystal …, 1994 - scripts.iucr.org
The furanose ring in C1oH12N205 adopts the O (4')-endo envelope conformation (E) and the glycosidic torsion angle C (2)---N (1)---C (I') mOO'), X, is 245.2 (3). The pseudorotational …
Number of citations: 3 scripts.iucr.org

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